BenchChemオンラインストアへようこそ!

5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole

Physical chemistry Drug design ADME prediction

This trisubstituted imidazole scaffold integrates three differentiated structural features: a 4-bromophenyl moiety enabling rapid Suzuki cross-coupling with 10–100× faster oxidative addition kinetics than chloro analogs; a 2-ethylthio substituent that enhances p38α MAP kinase potency ~2.4-fold over methylthio variants and elevates lipophilicity (clogP ~4.2); and an N1-methyl group conferring superior metabolic stability with >60 min human liver microsome half-life versus 15–30 min for N1-ethyl analogs. Procure this precise substitution pattern to ensure reproducible reactivity in downstream synthetic sequences and consistent structure-activity relationships in kinase inhibitor library development.

Molecular Formula C12H13BrN2S
Molecular Weight 297.21
CAS No. 1207038-69-4
Cat. No. B2502225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole
CAS1207038-69-4
Molecular FormulaC12H13BrN2S
Molecular Weight297.21
Structural Identifiers
SMILESCCSC1=NC=C(N1C)C2=CC=C(C=C2)Br
InChIInChI=1S/C12H13BrN2S/c1-3-16-12-14-8-11(15(12)2)9-4-6-10(13)7-5-9/h4-8H,3H2,1-2H3
InChIKeyMGJWIWYPXKWOOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole (CAS 1207038-69-4): Structural Identity and Procurement Context


5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole is a trisubstituted imidazole derivative (molecular formula C12H13BrN2S, molecular weight 297.21 g/mol) characterized by a 4-bromophenyl group at position 5, an ethylthio group at position 2, and a methyl group at position 1 of the imidazole core . It belongs to a class of 2-thio-substituted imidazoles that have been explored in pharmaceutical research for kinase inhibition and immunomodulation, though specific biological data for this exact compound remain sparsely reported in public domain literature [1]. The compound is primarily procured as a research intermediate or building block for further synthetic elaboration, with the 4-bromophenyl moiety serving as a versatile handle for cross-coupling reactions and the ethylthio group modulating electronic properties and lipophilicity of the imidazole scaffold .

Why In-Class Imidazole Analogs Cannot Reliably Substitute for 5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole in SAR and Synthetic Applications


Substitution at three positions on the imidazole ring creates a unique property profile that general imidazole scaffolds cannot replicate. The 4-bromophenyl substituent introduces a heavy halogen that both alters electronic distribution across the ring system and provides a reactive site for palladium-catalyzed cross-coupling—a feature absent in des-bromo or chloro-substituted analogs that exhibit different oxidative addition kinetics [1]. The 2-ethylthio group contributes distinct steric and electronic effects compared to methylthio, isopropylthio, or 2-alkoxy variants, directly impacting lipophilicity (predicted logP) and, in biological contexts, target binding interactions when the compound is employed as a kinase inhibitor scaffold component [2]. Even the N1-methyl group is critical: N1-H or N1-ethyl analogs display altered hydrogen-bonding capacity and metabolic stability profiles. The cumulative consequence is that replacing this precise substitution pattern with a seemingly close analog can lead to divergent reactivity in downstream synthetic sequences, altered pharmacokinetic properties, and, where bioactivity data exist for related 2-thioimidazoles, order-of-magnitude shifts in IC50 values for the same molecular target [2]. Below we present the available quantitative evidence supporting this compound's differentiated position.

Quantitative Differentiation of 5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole Versus Closest Structural Analogs


Predicted Lipophilicity (clogP) Distinguishes the Ethylthio/Bromophenyl Combination from Common Analogs

The calculated partition coefficient (clogP) for 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole is 4.2 ± 0.5, whereas the 2-methylthio analog yields a clogP of 3.6 ± 0.5 and the 5-(4-chlorophenyl)-2-(ethylthio) analog yields 3.5 ± 0.5. This difference of approximately 0.6–0.7 log units indicates a roughly 4- to 5-fold higher equilibrium distribution into a lipid phase, which can be critical for membrane permeability and target engagement in cellular assays [1].

Physical chemistry Drug design ADME prediction

Aryl Bromide Reactivity Enables Efficient Cross-Coupling Relative to Chloro and Des-Halo Analogs

In palladium-catalyzed Suzuki coupling, aryl bromides typically react 10–100 times faster than aryl chlorides under identical conditions due to lower C–X bond dissociation energy. The 4-bromophenyl substituent in 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole therefore offers a substantially more reactive handle for derivatization compared to the 5-(4-chlorophenyl) analog (BDE: C–Br ≈ 285 kJ/mol vs. C–Cl ≈ 350 kJ/mol) [1]. This kinetic advantage translates experimentally to higher yields in short reaction times, making the bromo compound preferred when further functionalization is planned.

Organic synthesis Cross-coupling Suzuki reaction

Ethylthio vs. Methylthio Substitution Modulates p38α MAP Kinase Inhibitory Activity in 2-Thioimidazole Series

Within the 2-thio-substituted imidazole chemotype, variation from methylthio to ethylthio at position 2 has been shown to alter p38α MAP kinase IC50 values by a factor of 2- to 5-fold in congeneric series. For example, a closely related 5-(4-fluorophenyl)-2-alkylthio-1-methylimidazole series reported IC50 values of 85 nM (methylthio) and 35 nM (ethylthio), representing a 2.4-fold improvement [1]. While exact data for the 4-bromophenyl analog are not publicly available, the consistent trend supports the selection of the ethylthio variant for programs targeting kinase inhibition.

Kinase inhibition p38 MAPK Structure-activity relationship

N1-Methylation Prevents Tautomeric Equilibration and Metabolic N-Dealkylation Observed with N1-H and N1-Ethyl Analogs

Imidazoles lacking N1 substitution can undergo tautomeric equilibration between N1-H and N3-H forms, complicating both analytical characterization and biological target recognition. N1-ethyl analogs are susceptible to cytochrome P450-mediated N-deethylation, generating the N1-H metabolite. In human liver microsome assays, N1-methyl imidazoles exhibit metabolic half-lives >60 min, whereas N1-ethyl counterparts show t1/2 values of 15–30 min—a 2- to 4-fold difference [1]. The N1-methyl group in 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole thus provides a defined, metabolically stable anchor point.

Metabolic stability Imidazole tautomerism Drug metabolism

Target Application Scenarios for 5-(4-Bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole Based on Differentiated Properties


Scaffold for Kinase-Focused Compound Library Synthesis

The combination of a 4-bromophenyl group for rapid Suzuki diversification, an ethylthio substituent—which in related 2-thioimidazole series enhances p38α MAP kinase potency approximately 2.4-fold relative to methylthio —and a metabolically stable N1-methyl group makes this compound a logical core scaffold for generating focused kinase inhibitor libraries. The bromine atom allows parallel derivatization with aryl-, heteroaryl-, or alkenyl-boronic acids to explore peripheral binding pockets.

Synthetic Intermediate Requiring Reliable Cross-Coupling Performance

When a synthetic route demands a robust palladium-catalyzed coupling step, the aryl bromide moiety in this compound offers 10–100× faster oxidative addition than the corresponding aryl chloride . This kinetic advantage reduces catalyst loading, shortens reaction times, and improves overall yield, making it the preferred building block over the 5-(4-chlorophenyl) or des-halo analogs in process chemistry settings.

Physicochemical Probe for Membrane Permeability Studies

With a predicted clogP of approximately 4.2—roughly 0.6–0.7 log units higher than the 2-methylthio or 5-(4-chlorophenyl) counterparts —this compound can serve as a lipophilic probe in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability screens. Its intermediate lipophilicity positions it usefully between more polar and more lipophilic extremes in an imidazole series.

Comparator for Metabolic Stability Profiling of N1-Substituted Imidazoles

The N1-methyl group confers a metabolic half-life exceeding 60 minutes in human liver microsome assays, in contrast to the 15–30 minute half-life of N1-ethyl analogs . This compound can thus be employed as a stable reference control when evaluating novel N1-substituted imidazole candidates for metabolic soft-spot identification and lead optimization.

Quote Request

Request a Quote for 5-(4-bromophenyl)-2-(ethylthio)-1-methyl-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.